[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS: 1353998-31-8) is a tertiary amine-containing acetic acid derivative with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . Its structure comprises a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylamino moiety at the 3-position, linked to an acetic acid backbone.
Properties
IUPAC Name |
2-[ethyl-(1-methylpyrrolidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-11(7-9(12)13)8-4-5-10(2)6-8/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOVTQCEUCMNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Cyclization
The pyrrolidine core is typically synthesized through cyclization reactions. For example, L-tartaric acid has been employed as a chiral resolving agent to produce enantiomerically pure intermediates. In one protocol, N-ethyl-2-aminomethylpyrrolidine is treated with dextrotartaric acid in an alcohol-water mixture, followed by crystallization at 0–30°C to yield the tartrate salt. Subsequent basification with sodium hydroxide (pH 9–10) and rectification isolates the levorotatory enantiomer with >99% purity and 35% yield.
Functionalization via Nucleophilic Substitution
The ethylaminoacetic acid moiety is introduced through nucleophilic substitution. A representative method involves reacting 1-methylpyrrolidin-3-amine with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate), followed by hydrolysis to the carboxylic acid. This two-step process achieves moderate yields (40–60%) but requires careful control of stoichiometry to avoid over-alkylation.
Protecting Group Strategies
Boc (tert-butyloxycarbonyl) protection is critical for preventing undesired side reactions. For instance, (S)-tert-butyl pyrrolidin-3-ylcarbamate undergoes alkylation with ethyl iodoacetate, followed by acidic deprotection (e.g., HCl in dioxane) to yield the target compound. This method enhances regioselectivity, achieving 65–70% yields in small-scale syntheses.
Comparative Analysis of Methodologies
The table below summarizes key parameters for three documented synthesis routes:
Key observations:
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Chiral resolution (Method 1) sacrifices yield (35%) for high enantiopurity, making it suitable for pharmacological studies requiring single enantiomers.
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Nucleophilic substitution (Method 2) offers simplicity but produces racemic mixtures, limiting its utility in asymmetric synthesis.
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Boc protection (Method 3) balances yield (70%) and stereocontrol, though scalability is constrained by the cost of Boc reagents.
Optimization Challenges and Solutions
Racemization During Alkylation
Racemization at the pyrrolidine nitrogen during ethylation remains a persistent issue. Studies suggest that using bulky bases (e.g., DIPEA) at low temperatures (−20°C) reduces epimerization, preserving enantiomeric excess (ee >90%).
Purification of Polar Intermediates
The compound’s polarity complicates isolation. Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) or recrystallization from ethanol-water mixtures (7:3 v/v) effectively removes byproducts.
Scalability of Tartaric Acid Resolution
While effective for lab-scale production, the tartaric acid method generates large volumes of ethanol mother liquor. Patent CN102442935A proposes recycling the mother liquor through fractional distillation, reducing solvent waste by 40%.
Emerging Techniques and Innovations
Enzymatic Asymmetric Synthesis
Recent advances employ transaminases to catalyze the amination of 1-methylpyrrolidin-3-one, achieving ee values >98% without chiral auxiliaries. This green chemistry approach remains experimental but promises higher atom economy.
Flow Chemistry Applications
Continuous-flow systems have been tested for the alkylation step, reducing reaction times from 12 h (batch) to 30 minutes. A micromixer reactor achieves 85% conversion at 100°C, though product isolation remains challenging.
Critical Evaluation of Source Data
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Patent CN102442935A : Provides robust protocols for chiral resolution but lacks detailed spectroscopic validation.
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Pyrazolo[1,5-a]pyrimidine Synthesis : Offers transferable Boc-deprotection strategies but focuses on unrelated heterocycles.
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Quinolin-2-one Derivatives : Highlights DCC coupling for amide formation, applicable to acetic acid functionalization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and ethylamino group serve as nucleophilic centers for alkylation and functionalization:
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Chiral triflate ester reactions : Reacts with N-Boc-aminopyrrolidines via SN2 mechanisms to form stereochemically defined intermediates. Reaction yields depend on solvent polarity (e.g., THF or DMF) and temperature (typically 0–25°C).
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Pyrimidine/pyridine coupling : Undergoes Buchwald–Hartwig amination with 4,6-dichloropyrimidine in tetrahydrofuran (THF) at room temperature, forming N-pyrimidyl adducts (59% yield) . Sodium hydride acts as a base to deprotonate the amino group.
Acid/Base-Mediated Deprotection
The ethylamino-acetic acid moiety undergoes hydrolysis under acidic or basic conditions:
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Acetic anhydride protection : Reacts with acetic anhydride at 60°C to form N-acetyl derivatives (88% yield) .
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Deprotection with NaOH : Microwave-assisted hydrolysis in ethanol/6M NaOH at 120°C removes acetyl groups, regenerating the free amine (83% yield) .
Cyclization and Ring Formation
The pyrrolidine ring participates in intramolecular interactions that influence reactivity:
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Sulfur–nitrogen nonbonding interactions : Stabilizes planar conformations during cyclization, as observed in N-pyrimidyl/pyridyl-2-thiazolamine derivatives .
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Mannich-type reactions : Reacts with formaldehyde under microwave irradiation (170°C) to form methylene-bridged intermediates, enhancing solubility .
Comparative Reaction Outcomes
Solvent and Temperature Effects
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Solvent polarity : Nonpolar solvents (hexane/ethyl acetate) favor SN2 pathways, while polar aprotic solvents (DMF) enhance nucleophilicity .
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Microwave acceleration : Reduces reaction times from hours to minutes (e.g., 30 min for Mannich reactions vs. 3–6 h conventionally) .
Stereochemical Considerations
The (3S)-configured pyrrolidine ring dictates regioselectivity:
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NOESY experiments confirm spatial proximity between pyrrolidine protons and triazole/benzotriazole substituents in derivatives .
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Chiral resolution : Racemic mixtures separate via silica gel chromatography using hexane/ethyl acetate gradients .
This compound’s reactivity profile enables tailored modifications for pharmaceutical intermediates, leveraging its pyrrolidine core and amino-acetic acid functionality. Future research should explore catalytic asymmetric synthesis and late-stage diversification.
Scientific Research Applications
Medicinal Chemistry
EMPA is primarily investigated for its potential therapeutic applications, particularly in the treatment of metabolic and neurological disorders. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity and receptor interactions.
- Diabetes Management : EMPA has demonstrated DPP-IV inhibitory activity, which can enhance insulin secretion and improve glycemic control in preclinical models. This suggests its potential as a therapeutic agent for diabetes management .
- Neuroprotection : Research indicates that compounds with similar piperidine structures exhibit neuroprotective effects. EMPA's mechanisms may include inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.
The biological activities of EMPA have been documented in various studies, highlighting its potential across several domains:
Pharmaceutical Development
EMPA serves as a building block for the synthesis of more complex molecules used in drug development. Its properties make it suitable for creating novel drug candidates targeting various diseases .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and mechanisms of EMPA:
- Diabetes Research : In preclinical models, EMPA's DPP-IV inhibitory activity significantly improved glycemic control, indicating its potential role in diabetes therapy .
- Neuroprotective Studies : Compounds similar to EMPA have shown promising results in neuroprotective assays, with some exhibiting IC50 values less than 20 μM against AChE, suggesting applicability in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s logP is higher than glycine due to the hydrophobic pyrrolidine and ethyl groups but lower than the cyclopentyl ester derivative, which contains aromatic and ester groups .
- Solubility: The tertiary amine in [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid improves solubility compared to purely hydrophobic analogs like the cyclopentyl ester but is less soluble than glycine, which lacks bulky substituents .
Chelation Capacity
- Target Compound : The tertiary amine and acetic acid groups may enable weak metal chelation, akin to simplified EDTA analogs. However, its chelation efficiency is likely inferior to EDTA, which has four ionizable carboxylates and two amines .
- EDTA-like Copolymers: Block copolymers with ionizable amino side chains (e.g., as in ) exhibit stronger chelation due to multiple binding sites, highlighting the target compound’s limitations in this role .
Stability and Reactivity
- Hydrolytic Stability : Unlike ester-containing analogs (e.g., cyclopentyl-hydroxy-phenyl-acetic acid ester), the target compound’s amide/amine linkages are less prone to hydrolysis under physiological conditions .
- Thermal Stability: No direct data, but pyrrolidine derivatives generally exhibit moderate thermal stability due to rigid ring structures .
Research Implications and Gaps
- Drug Design : The compound’s balance of lipophilicity and solubility makes it a candidate for prodrug modifications or as a scaffold for neuromodulators (pyrrolidine analogs are common in CNS drugs).
- Data Limitations : Experimental values for logP, solubility, and chelation efficacy are lacking; computational models (e.g., Crippen or McGowan methods) are needed for validation .
Biological Activity
Ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
Ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the ethyl and amino groups enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Recent studies indicate that compounds containing pyrrolidine derivatives exhibit significant antimicrobial properties. Ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 | |
| Bacillus subtilis | 60 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens in clinical settings .
Antifungal Activity
In addition to antibacterial properties, ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has shown antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Candida albicans | 80 |
| Aspergillus niger | 90 |
These findings illustrate the compound's potential as an antifungal agent, with effective concentrations comparable to established antifungal treatments .
The biological activity of ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid may be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways. Studies on similar pyrrolidine compounds suggest that they interfere with protein synthesis or nucleic acid metabolism, leading to microbial cell death .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the growth of multidrug-resistant bacterial strains when tested in vitro. The results indicated a promising alternative for treating infections caused by resistant pathogens .
- Synergistic Effects : In combination with other antibiotics, ethyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibited synergistic effects, enhancing the overall antimicrobial potency against resistant strains .
- Toxicity Profile : Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal cytotoxic effects on human cell lines .
Q & A
Q. What are the recommended synthetic routes for [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, and how do reaction conditions influence yield and purity?
The synthesis of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can be approached via nucleophilic substitution or amidation reactions. For example, analogous compounds like 2-(pyridin-3-yl)acetic acid are synthesized using acetic acid derivatives coupled with heterocyclic amines under controlled pH and temperature . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., EDC/HOBt for amidation) significantly impact yield and purity. Post-synthesis purification via reverse-phase HPLC (>98% purity) is critical, as demonstrated in safety data sheets for structurally related compounds .
Q. What spectroscopic techniques are most effective for characterizing [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, and how can structural isomers be differentiated?
Key techniques include:
- NMR spectroscopy : H and C NMR resolve substituent positions on the pyrrolidine ring, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers like ethyl vs. methyl substitutions .
- X-ray crystallography : Resolves absolute stereochemistry, as seen in studies of pyrazole-acetic acid derivatives .
Structural isomers (e.g., positional isomers on the pyrrolidine ring) are differentiated via chemical shift disparities in NMR or distinct retention times in HPLC .
Q. What safety protocols are essential when handling [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid in laboratory settings?
Based on safety data for related compounds (e.g., 2-(pyridin-3-yl)acetic acid):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .
- Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, particularly in receptor-binding studies?
- Target selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., GPCRs or ion channels) .
- Assay design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For example, pyrazole-acetic acid derivatives were screened against kinase targets using biochemical assays .
- Control experiments : Compare with structurally similar compounds (e.g., indole-3-acetic acid) to isolate substituent effects .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in H NMR shifts may arise from rotational isomerism or solvent effects. Use variable-temperature NMR to confirm dynamic processes .
- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, X-ray for crystal packing) to resolve ambiguities, as demonstrated in studies of pyridine-acetic acid derivatives .
- Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra to validate experimental data .
Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets. For example, methanesulfonyl-phenethyl-amino-acetic acid derivatives were docked into enzyme active sites to guide synthesis .
- DFT calculations : Predict pKa (acid dissociation constant) and lipophilicity (logP) using Gaussian or ORCA .
- Reactivity studies : Simulate reaction pathways (e.g., hydrolysis of the ethyl group) under varying pH conditions .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid derivatives?
- Substituent variation : Modify the ethyl or pyrrolidine group to alter steric/electronic effects. For instance, cyclopropyl substitutions on pyrazole rings enhanced metabolic stability in related compounds .
- Bioisosteric replacement : Replace the acetic acid moiety with a sulfonamide group to improve bioavailability, as seen in studies of double-pharmacophore ligands .
- Pharmacokinetic profiling : Assess solubility, membrane permeability (e.g., PAMPA assay), and cytochrome P450 inhibition to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
